HCTU

Description

The exact mass of the compound O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

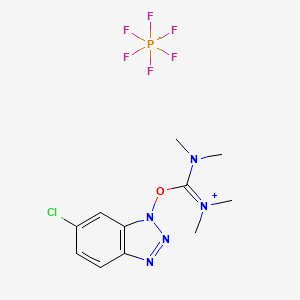

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN5O.F6P/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHGTMQHUWDEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330645-87-9 | |

| Record name | 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-5-chloro-, 3-oxide, hexafluorophosphate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the HCTU Coupling Reagent: Mechanism, Application, and Performance

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high-purity peptides in optimal yields, particularly when confronting sterically hindered amino acids or "difficult" sequences. O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) has emerged as a highly efficient aminium-based coupling reagent. This technical guide provides a comprehensive overview of this compound, delving into its core mechanism of action, offering detailed experimental protocols, and presenting a comparative analysis of its performance against other common coupling reagents. Through a combination of structured data, procedural outlines, and detailed visualizations, this document serves as a critical resource for researchers aiming to leverage the full potential of this compound in their peptide synthesis endeavors.

Introduction

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, commonly known as this compound, is a uronium/aminium salt-based coupling reagent widely employed in automated and manual solid-phase peptide synthesis (SPPS).[1][2] Structurally analogous to the well-established reagent HBTU, this compound features a chlorine atom at the 6-position of the benzotriazole ring.[3] This electron-withdrawing substituent enhances the reactivity of the reagent, leading to faster and more efficient amide bond formation.[4] this compound is particularly valued for its ability to facilitate challenging couplings, suppress racemization, and enable rapid synthesis protocols without compromising peptide purity.[1][5][6]

Mechanism of Action

The efficacy of this compound lies in its ability to rapidly convert a carboxylic acid into an activated species that is highly susceptible to nucleophilic attack by an amine. The mechanism proceeds through the following key steps:

-

Activation of the Carboxylic Acid: In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the incoming Fmoc-protected amino acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon atom of this compound.

-

Formation of the Active Ester: This attack leads to the formation of a highly reactive O-acylisourea intermediate and the release of the 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) anion. The intermediate rapidly rearranges to form the 6-Cl-HOBt active ester of the amino acid and tetramethylurea as a byproduct.

-

Nucleophilic Attack and Peptide Bond Formation: The free N-terminal amine of the growing peptide chain on the solid support then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This results in the formation of the desired peptide bond and the release of the 6-Cl-HOBt leaving group.

The presence of the electron-withdrawing chlorine atom on the benzotriazole moiety makes 6-Cl-HOBt a better leaving group than HOBt, thereby accelerating the rate of the coupling reaction.

Performance and Comparative Data

This compound is recognized for its high coupling efficiency and its ability to minimize racemization, a critical factor in the synthesis of chiral peptides. While direct quantitative comparisons under identical conditions are sparse in the literature, the available data and qualitative assessments consistently position this compound as a superior or highly effective coupling reagent.

| Coupling Reagent | Relative Reactivity | Racemization Suppression | Notes |

| This compound | More reactive than HBTU, comparable to HATU.[5] | Excellent.[5][6] | Lower cost than HATU.[5] Effective for difficult couplings and rapid synthesis protocols.[1][7] |

| HATU | Generally considered one of the most reactive reagents. | Excellent, due to the HOAt leaving group. | Higher cost. Can lead to guanidinylation of the N-terminus if used in excess. |

| HBTU | Less reactive than this compound and HATU. | Good, but can be improved with the addition of HOBt. | A well-established and cost-effective reagent for routine peptide synthesis. |

| PyBOP | Phosphonium-based, generally less reactive than aminium salts. | Good. | Byproducts can be more difficult to remove than those of uronium/aminium reagents. |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Standard Coupling Protocol

This protocol is suitable for most amino acid couplings.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes. For difficult couplings, the reaction time can be extended.

-

Washing: Wash the resin with DMF (5-7 times).

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Protocol for Difficult Couplings

For sterically hindered amino acids or aggregation-prone sequences, the following modifications can be made:

-

Double Coupling: Repeat the coupling step (steps 4-6 from the standard protocol) before the next deprotection.

-

Increased Equivalents: Use higher equivalents of the amino acid, this compound, and DIPEA (e.g., up to 10 equivalents).

-

Extended Coupling Time: Increase the coupling time to 2-4 hours or even overnight.

-

Solvent Modification: For hydrophobic peptides, a mixture of DMF and dichloromethane (DCM) can be used as the reaction solvent.

Conclusion

This compound stands as a robust and highly efficient coupling reagent for modern solid-phase peptide synthesis. Its enhanced reactivity, owing to the 6-chloro substitution, facilitates rapid and clean amide bond formation, even for challenging sequences. The ability of this compound to suppress racemization contributes significantly to the synthesis of high-purity peptides. While the cost of this compound is higher than that of some traditional coupling reagents, its performance benefits, including reduced synthesis time and improved peptide quality, often justify the investment, particularly in the context of drug discovery and development where purity and efficiency are paramount. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to effectively integrate this compound into their peptide synthesis workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. HBTU - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]

HCTU in Peptide Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and efficiency. O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) has emerged as a highly effective and widely adopted coupling reagent. This technical guide provides an in-depth exploration of this compound's core principles, mechanism of action, and practical applications in solid-phase peptide synthesis (SPPS). It offers a comparative analysis with other common coupling reagents, detailed experimental protocols, and a discussion of its advantages and limitations, serving as a vital resource for professionals in peptide research and drug development.

Introduction to this compound

This compound, or O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, is a uronium-based aminium coupling reagent used to facilitate the formation of amide bonds between amino acids during peptide synthesis.[1] It is an analogue of the well-known coupling reagent HBTU, with the key distinction of a chlorine atom at the 6-position of the benzotriazole ring.[1] This structural modification significantly enhances its reactivity, leading to faster and more efficient coupling reactions.[1]

This compound is particularly valued for its ability to provide a superior balance between high reactivity and cost-effectiveness, positioning it as a competitive alternative to more expensive reagents like HATU.[1] Its application is prevalent in Fmoc-based solid-phase peptide synthesis (SPPS), where it has demonstrated the ability to significantly reduce coupling times and minimize the formation of side products.[2][3]

Chemical Structure:

-

IUPAC Name: O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

-

CAS Number: 330645-87-9

-

Molecular Formula: C₁₁H₁₅ClF₆N₅OP

-

Molar Mass: 413.69 g/mol

Mechanism of Action

The primary function of this compound in peptide synthesis is the activation of the carboxylic acid group of an N-protected amino acid to facilitate its reaction with the free amino group of another amino acid or the growing peptide chain. This process involves the formation of a highly reactive active ester intermediate.

The generally accepted mechanism proceeds as follows:

-

Formation of the Active Ester: In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the incoming Fmoc-protected amino acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of this compound.

-

Intermediate Formation: This attack leads to the formation of a 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) ester of the amino acid. This active ester is highly susceptible to nucleophilic attack.

-

Peptide Bond Formation: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.

-

Product Release: The intermediate collapses, forming the desired peptide bond and releasing 6-Cl-HOBt as a byproduct.

References

HCTU vs. HBTU: A Foundational Technical Guide to Core Differences in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two widely used coupling reagents in solid-phase peptide synthesis (SPPS): O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) and O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU). This document will delve into their foundational chemical differences, mechanisms of action, and performance in peptide synthesis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical and Mechanistic Differences

This compound and HBTU are both aminium/uronium-based coupling reagents that facilitate the formation of amide bonds between amino acids. Their fundamental difference lies in their chemical structure. This compound is a chlorinated analog of HBTU, with a chlorine atom on the 6-position of the benzotriazole ring. This electron-withdrawing chlorine atom enhances the reactivity of this compound compared to HBTU.

Both reagents function by activating the carboxyl group of an N-protected amino acid to form a highly reactive active ester. This active ester is then susceptible to nucleophilic attack by the free amine of the next amino acid in the peptide sequence, forming the peptide bond. The general mechanism involves the formation of an O-acylisourea intermediate, which then rearranges to the active ester.

Quantitative Performance Comparison

The enhanced reactivity of this compound often translates to faster reaction times, higher yields, and improved performance in the synthesis of "difficult" or sterically hindered peptides compared to HBTU.

| Parameter | This compound | HBTU | Notes |

| Coupling Time | Can be as short as 5 minutes or less for standard couplings.[1][2] | Typically in the range of 10-30 minutes.[2] | This compound's higher reactivity allows for significantly reduced coupling times, increasing the overall speed of peptide synthesis. |

| Crude Peptide Purity | Generally produces peptides of very similar or higher purity compared to HATU, a more expensive reagent.[2] | Can result in additional impurities compared to this compound and HATU, especially in difficult sequences.[2] | In a direct comparison for the synthesis of a phosphorylated peptide, this compound produced a higher-purity peptide than HBTU. For the 65–74 fragment of the acyl carrier protein, this compound produced a peptide of extremely similar purity to HATU, while HBTU resulted in additional impurities.[2] |

| Racemization | Exhibits low levels of racemization. | Also shows resistance against racemization. | Both reagents are designed to minimize racemization during peptide coupling. |

| Cost-Effectiveness | Offers a more budget-friendly solution without a significant compromise in performance compared to highly reactive reagents like HATU.[2] | Generally less expensive than this compound, but the potential for lower purity and longer reaction times can offset the initial cost savings. | The choice between this compound and HBTU often involves a trade-off between reagent cost and overall synthesis efficiency. |

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following provides a generalized protocol for Fmoc-based SPPS, with specific considerations for the use of this compound and HBTU.

Materials and Reagents

-

Fmoc-protected amino acids

-

Solid support (e.g., Rink Amide resin)

-

Coupling reagent: this compound or HBTU

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvent: DMF

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

General SPPS Cycle

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (this compound or HBTU, 3-5 equivalents) in DMF.

-

Add the base (DIPEA or TEA, 6-10 equivalents) to the amino acid/coupling reagent solution and allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for the recommended coupling time.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DMF and then with a solvent like dichloromethane (DCM).

-

Dry the resin under vacuum.

-

Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Specific Considerations for this compound and HBTU

-

This compound Coupling: Due to its higher reactivity, coupling times can be significantly shorter. For standard amino acids, a coupling time of 5-15 minutes is often sufficient. For more challenging couplings, this can be extended to 30-60 minutes.

-

HBTU Coupling: Standard coupling times with HBTU are typically in the range of 20-60 minutes. For difficult sequences, longer coupling times or double coupling (repeating the coupling step) may be necessary.

Visualizing the Core Mechanisms

Signaling Pathway of Carboxylic Acid Activation

The following diagrams illustrate the general mechanism of carboxylic acid activation by this compound and HBTU, leading to the formation of the active ester ready for aminolysis.

References

The Core Principles and Applications of Uronium Salt Coupling Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient and reliable formation of amide bonds is a cornerstone of modern drug discovery and development, particularly in the synthesis of peptides and complex organic molecules. Uronium salt-based coupling agents have emerged as a powerful class of reagents that facilitate this critical transformation with high efficiency and minimal side reactions. This technical guide provides an in-depth exploration of the core principles of uronium salt coupling agents, their reaction mechanisms, comparative performance data, and detailed experimental protocols for their application in both solid-phase and solution-phase synthesis.

Core Principles of Uronium Salt Coupling Agents

Uronium salt coupling agents are aminium salts that activate a carboxylic acid to facilitate its condensation with an amine, forming an amide bond.[1][2] The fundamental principle of their action involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby increasing its susceptibility to nucleophilic attack by the amine.

It is a common misconception that reagents like HBTU and HATU are uronium salts; structural studies have revealed they are actually aminium (or guanidinium) salts.[3][4] However, the term "uronium salt" is still widely used in the literature to refer to this class of reagents. A true uronium salt, COMU, has also been developed and shows high reactivity.[5]

The general mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate or a related active ester.[4] This process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to deprotonate the carboxylic acid.[6][7]

The Guanidinylation Side Reaction

A notable limitation of aminium/uronium-based reagents is the potential for a side reaction where the coupling reagent reacts with the free amino group of the peptide, leading to guanidinylation.[1][8] This terminates the peptide chain elongation. This side reaction is more pronounced when an excess of the coupling reagent is used or when the activation of the carboxylic acid is slow.[2][8] To mitigate this, it is recommended to use a slight excess of the carboxylic acid relative to the coupling reagent and to allow for a short pre-activation period before adding the amine component.[8]

Comparative Performance of Common Uronium Salt Coupling Agents

The choice of coupling reagent can significantly impact the yield, purity, and stereochemical integrity of the synthesized peptide. The following tables summarize quantitative data on the performance of several common uronium-type coupling agents.

| Coupling Reagent | Molar Solubility in DMF (M) | Stability in DMF (48h) |

| HBTU | 0.5 | 100% |

| HATU | 0.45 | 99% |

| COMU | 1.5 | 13% |

| TOMBU | 0.28 | 13% |

Table 1: Solubility and Stability of Common Uronium-Type Coupling Reagents in DMF.[2][9]

| Coupling Reagent | Yield (%) | % DL Isomer |

| HBTU | 93 | 7 |

| HATU | 96 | 4 |

| COMU | 98 | 1 |

| TOMBU | 99 | 1 |

| COMBU | 93 | 1 |

Table 2: Comparative Yield and Racemization in the Solution-Phase Synthesis of Z-Phg-Pro-NH2.[9]

| Coupling Reagent | Purity of H-Tyr-Aib-Aib-Phe-Leu-NH2 (%) |

| HBTU | 93 |

| HATU | 96 |

| COMU | 98 |

| TOMBU | 99 |

| COMBU | 93 |

Table 3: Purity of a Pentapeptide Assembled on Solid Phase using Different Uronium/Aminium Salt-Mediated Coupling Methods.[9]

Experimental Protocols

The following sections provide detailed methodologies for the use of uronium salt coupling agents in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS is a widely used technique for the synthesis of peptides, where the growing peptide chain is anchored to an insoluble resin support.[10]

This protocol is adapted for a 0.1 mmol scale synthesis.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOAt (1-Hydroxy-7-azabenzotriazole)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

PolyPrep chromatography column

-

Scintillation vials

-

Nitrogen gas supply

Procedure:

-

Resin Swelling: Weigh out approximately 300 mg of resin for a 0.1 mmol scale synthesis and place it in a PolyPrep chromatography column. Swell the resin in DMF for at least 1 hour. After swelling, remove the DMF using a flow of nitrogen gas.[1]

-

Fmoc Deprotection: Add 8 mL of 20% (v/v) piperidine in DMF to the resin. Allow the mixture to react for 1 hour with gentle agitation. Remove the piperidine solution using a flow of nitrogen gas.[1]

-

Resin Washing: Wash the resin three times with DMF.[1]

-

Amino Acid Activation: In a glass scintillation vial, combine 4.5 equivalents of the Fmoc-protected amino acid, 4.5 equivalents of HATU, and 4.5 equivalents of HOAt. Add 8 mL of 20% (v/v) N-methylmorpholine in DMF. Allow the mixture to pre-activate for about 5 minutes with gentle stirring. The solution should develop a slight yellow color.[1][11]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for at least 4 hours (and up to 24 hours) with gentle agitation at room temperature.[1]

-

Post-Coupling Wash: Remove the coupling solution and wash the resin three times with DMF and once with DCM.[1]

-

Kaiser Test: Perform a Kaiser test on a few beads of resin to confirm the completion of the coupling reaction. A negative result (colorless) indicates that all free amines have reacted.[12]

-

Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours.[11][12]

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify by HPLC.[12]

This protocol is a general procedure for coupling with HBTU.

Materials:

-

Resin with N-terminally deprotected peptide

-

Fmoc-protected amino acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Optional: HOBt (Hydroxybenzotriazole)

Procedure:

-

Amino Acid Solution: Dissolve 2.0 equivalents (based on resin substitution) of the protected amino acid in DMF (5 mL/g of resin) and add it to the resin.[8]

-

Reagent Addition: Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of DIPEA. To further suppress racemization, 2.0 equivalents of a 0.5 M HOBt solution in DMF can be added.[8]

-

Coupling Reaction: Mix for 10-60 minutes until a Kaiser test confirms the completion of the reaction.[8]

-

Washing: Filter and wash the resin with DMF.[8]

Solution-Phase Synthesis Protocol

While less common for long peptides, solution-phase synthesis is valuable for the synthesis of short peptides and for fragment condensation.

Materials:

-

N-protected amino acid or peptide fragment (carboxylic acid component)

-

C-protected amino acid or peptide fragment (amine component)

-

HBTU

-

DIPEA or other non-nucleophilic base

-

Dry aprotic solvent (e.g., DMF, DCM)

Procedure:

-

Reactant Dissolution: Dissolve the N-protected amino acid (1 equivalent) and HBTU (1 equivalent) in a dry aprotic solvent under an inert atmosphere.

-

Base Addition: Add DIPEA (2 equivalents) to the solution.

-

Pre-activation: Stir the mixture for a few minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: Add the C-protected amino acid (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up to remove water-soluble byproducts.

-

Purification: Purify the resulting peptide by column chromatography or recrystallization.

Visualizing the Process: Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical pathways and experimental workflows described in this guide.

Reaction Mechanism of Uronium Salt Coupling

Caption: Generalized reaction mechanism of uronium salt-mediated peptide coupling.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Reagents in a Coupling Reaction

Caption: Logical relationship of components in a uronium salt-mediated coupling reaction.

Conclusion

Uronium salt coupling agents are indispensable tools in modern organic and medicinal chemistry, enabling the efficient synthesis of peptides and other amide-containing molecules. Their high reactivity, coupled with the ability to suppress racemization, makes them a preferred choice for many synthetic applications. By understanding the core principles of their reactivity, including potential side reactions, and by employing optimized experimental protocols, researchers can harness the full potential of these powerful reagents to advance their scientific endeavors. This guide provides a foundational understanding and practical protocols to aid in the successful application of uronium salt coupling agents in the laboratory.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. file.globalso.com [file.globalso.com]

- 7. m.youtube.com [m.youtube.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. chempep.com [chempep.com]

- 11. wernerlab.weebly.com [wernerlab.weebly.com]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Utilizing HCTU in the Synthesis of Difficult Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the construction of complex sequences that are vital for research and therapeutic development. However, the synthesis of "difficult" peptide sequences—those prone to aggregation, steric hindrance, epimerization, or containing hydrophobic residues—remains a significant challenge. The choice of coupling reagent is paramount in overcoming these obstacles. HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a highly efficient and cost-effective activating agent for amide bond formation, demonstrating particular efficacy in the synthesis of problematic peptide sequences.

This compound is an aminium/uronium salt-based coupling reagent that is analogous to HBTU. The incorporation of a chlorine atom at the 6-position of the benzotriazole ring enhances its reactivity, leading to faster and more complete coupling reactions.[1] This increased reactivity is particularly advantageous when dealing with sterically hindered amino acids or during the synthesis of long and aggregation-prone peptides.

Advantages of this compound for Difficult Peptide Sequences

-

High Coupling Efficiency: The electron-withdrawing effect of the chlorine atom in this compound results in more rapid and efficient formation of the active ester intermediate, driving the coupling reaction towards completion, even with sterically hindered amino acids.[1]

-

Reduced Racemization: this compound, like other reagents based on HOBt derivatives, is effective at suppressing racemization, a critical factor for maintaining the stereochemical integrity and biological activity of the final peptide.

-

Cost-Effectiveness: Compared to other high-efficiency coupling reagents like HATU, this compound offers a more economical option without a significant compromise in performance, making it suitable for both research-scale and large-scale synthesis.

-

Rapid Synthesis Protocols: The high reactivity of this compound allows for significantly shorter coupling and deprotection times, which can dramatically reduce the total synthesis time for long and complex peptides.[2][3] This is particularly beneficial in minimizing side reactions that can occur with prolonged exposure to synthesis reagents.

Data Presentation: Synthesis of Difficult Peptides using this compound

The following table summarizes representative data for the synthesis of two well-known difficult peptide sequences, human β-amyloid (1-42) and human Amylin (1-37), using this compound. These peptides are known for their tendency to aggregate during synthesis.

| Peptide Sequence | Length | Key Challenge | Coupling Time per Residue | Deprotection Time per Residue | Total Synthesis Time | Crude Purity (by HPLC) | Overall Yield | Reference |

| β-amyloid (1-42) | 42 aa | Aggregation, Hydrophobicity | 5 min | 2 x 1 min | 11.6 hours | >65% | Not Reported | [3][4] |

| hAmylin (1-37) | 37 aa | Aggregation, Disulfide bond formation | 2 x 2.5 min | 2 x 1 min | 10.8 hours (linear) | >70% | Not Reported | [3][4] |

Experimental Protocols

General Workflow for SPPS using this compound

The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy with this compound as the coupling agent.

Detailed Protocol for the Synthesis of β-amyloid (1-42) using this compound

This protocol is adapted from established methods for synthesizing the aggregation-prone β-amyloid (1-42) peptide.[3][4]

Materials:

-

Fmoc-Ala-Wang resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Equipment:

-

Automated or manual peptide synthesizer

-

Reaction vessel

-

Shaker

-

HPLC system for purification and analysis

-

Lyophilizer

Procedure:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 1-2 hours in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 1 minute.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF.

-

Agitate for another 1 minute.

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (4 equivalents relative to resin loading) by dissolving it in DMF with this compound (3.95 equivalents) and DIPEA (8 equivalents).

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 5 minutes.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the β-amyloid (1-42) sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

This compound Activation Mechanism

The following diagram illustrates the mechanism of carboxylic acid activation by this compound in the presence of a base (e.g., DIPEA) to form the active ester intermediate, which then reacts with the free amine of the growing peptide chain.

Signaling Pathways of Synthesized Peptides

The following diagrams illustrate the signaling pathways of some of the biologically active peptides that have been successfully synthesized using this compound.

GHRP-6 Signaling Pathway

β-amyloid Neurotoxicity Pathway

Troubleshooting Guide for this compound-mediated Synthesis

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Sterically hindered amino acid.2. On-resin aggregation.3. Insufficient reagent equivalents or reaction time.4. Deactivated this compound (moisture). | 1. Double couple the sterically hindered residue. Increase coupling time (up to 30-60 minutes).2. Use a solvent mixture known to disrupt aggregation (e.g., DMF/DMSO). Consider using a more polar solvent like NMP.3. Ensure accurate calculation of reagent equivalents (typically 4-5 eq. of amino acid and this compound).4. Use fresh, high-quality this compound and ensure anhydrous conditions. |

| Racemization | 1. Prolonged activation time.2. Strong base or excess base. | 1. Minimize the pre-activation time before adding to the resin.2. Use a hindered base like DIPEA. Ensure the correct stoichiometry of the base is used. |

| Guanidinylation of N-terminus | Reaction of excess this compound with the free N-terminal amine. | Avoid using a large excess of this compound, especially with extended coupling times. Ensure thorough washing after the coupling step. |

| Low Yield of Crude Peptide | 1. Incomplete coupling at multiple steps.2. Premature chain termination.3. Loss of peptide from the resin during synthesis. | 1. Monitor coupling reactions at critical steps (e.g., after every 5 residues) using a small resin sample and cleavage.2. Ensure complete deprotection and coupling at each step.3. Use a more stable linker or resin if lability is an issue. |

Conclusion

This compound is a powerful and versatile coupling reagent that offers significant advantages for the synthesis of difficult peptide sequences. Its high reactivity, ability to suppress racemization, and cost-effectiveness make it an excellent choice for researchers and drug development professionals. By optimizing reaction conditions and employing appropriate strategies to mitigate potential side reactions, this compound can be effectively utilized to produce high-purity complex peptides that are otherwise challenging to synthesize. These application notes provide a framework for the successful implementation of this compound in demanding peptide synthesis projects.

References

HCTU in Carboxylic Acid Activation: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) is a highly efficient aminium-based coupling reagent widely employed in the synthesis of peptides and other organic molecules. Its primary function is the activation of carboxylic acids to facilitate the formation of amide bonds, a critical step in the construction of peptide chains and the synthesis of various pharmaceutical intermediates.[1][2] this compound is an analog of the well-known coupling reagent HBTU, with the key distinction of a chlorine atom at the 6-position of the 1-hydroxybenzotriazole (HOBt) moiety.[3] This structural modification enhances its reactivity, leading to faster and more efficient coupling reactions, particularly in the synthesis of complex or sterically hindered peptides.[3]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, comparative performance data, and detailed protocols for its use in both solid-phase and solution-phase synthesis.

Mechanism of Action

The activation of a carboxylic acid by this compound proceeds through the formation of a highly reactive O-acylisourea intermediate. In the presence of a base, typically a tertiary amine such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon atom of this compound, leading to the formation of the activated ester and the release of 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt). The subsequent nucleophilic attack by an amine on this activated ester results in the formation of the desired amide bond and the regeneration of 6-Cl-HOBt.

Caption: Mechanism of this compound-mediated carboxylic acid activation.

Data Presentation: Comparative Performance of Coupling Reagents

This compound has been demonstrated to be a highly efficient coupling reagent, often outperforming or performing comparably to other common activators, especially in rapid synthesis protocols. The following table summarizes data from a comparative study on the synthesis of various peptides using different coupling reagents and reaction times. The data presented is the crude purity (%) of the synthesized peptides.

| Peptide Sequence | Coupling Time | This compound (%) | HATU (%) | COMU (%) | HDMC (%) | PyBOP (%) | PyClock (%) | PyOxim (%) | TFFH (%) |

| ACP (65-74) | 2 x 20 min | 71.07 | 71.39 | 71.21 | 69.83 | 68.81 | 67.92 | 70.09 | 62.77 |

| 2 x 1 min | 69.83 | 69.57 | 70.01 | 68.99 | 59.23 | 65.11 | 40.10 | 60.12 | |

| G-LHRH | 2 x 20 min | 90.84 | 88.52 | 89.78 | 88.91 | 87.65 | 89.03 | 88.76 | 72.03 |

| 2 x 1 min | 88.93 | 89.12 | 90.15 | 88.76 | 88.14 | 88.54 | 54.08 | 52.45 | |

| Oxytocin | 2 x 20 min | 80.11 | 78.99 | 80.54 | 79.87 | 78.65 | 79.12 | 79.55 | 70.23 |

| 2 x 1 min | 79.56 | 79.33 | 80.12 | 79.01 | 75.43 | 78.54 | 65.21 | 68.98 |

Data adapted from "Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators," J. Pept. Sci. 2012, 18, 88–91.[4]

This data indicates that this compound and HATU provide peptides of very similar purity.[5] Notably, for the synthesis of G-LHRH, this compound at longer coupling times and COMU at shorter coupling times yielded the best results.[4]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a standard coupling cycle for Fmoc-based solid-phase peptide synthesis on a resin support.

References

Optimal HCTU Concentration for Peptide Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) is a highly efficient and widely used coupling reagent in solid-phase peptide synthesis (SPPS). Its popularity stems from its rapid reaction kinetics, high coupling efficiency, and ability to suppress racemization, all while being a more cost-effective alternative to other high-performance reagents like HATU. This document provides detailed application notes and protocols for the optimal use of this compound in peptide coupling reactions, with a focus on achieving high peptide purity and yield.

This compound is an aminium-type coupling reagent that activates the C-terminal carboxylic acid of an amino acid to facilitate the formation of a peptide bond with the N-terminal amine of the growing peptide chain. The presence of a chlorine atom on the benzotriazole ring enhances its reactivity compared to its analogue, HBTU.

Mechanism of Action

The coupling reaction mediated by this compound proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the free amine of the peptide chain, forming the desired peptide bond and releasing a soluble urea byproduct. The general mechanism is illustrated below.

Caption: this compound-mediated peptide coupling mechanism.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Expected Outcome | Notes |

| This compound Equivalents | 1.0 - 2.0 (relative to the amino acid) | High coupling efficiency (>99%) | 2.0 equivalents are commonly used to ensure complete and rapid coupling, especially for difficult sequences or sterically hindered amino acids.[1][2] |

| Amino Acid Equivalents | 2.0 - 5.0 (relative to resin loading) | High yield | A larger excess may be required for sterically hindered amino acids. |

| Base (DIPEA) Equivalents | 2.0 - 4.0 (relative to the amino acid) | Efficient activation and coupling | The amount of base is critical; an excess is generally used to ensure the reaction proceeds efficiently.[1][2] |

| Coupling Time | 5 - 60 minutes | High purity of crude peptide | Shorter coupling times (5-15 minutes) are often sufficient for most amino acids.[2] Longer times may be necessary for difficult couplings. |

| Racemization | Low | High stereochemical purity | This compound is known to effectively suppress racemization during peptide coupling. |

Experimental Protocols

Standard Protocol for this compound-Mediated Peptide Coupling

This protocol is suitable for standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Peptide synthesis resin with a free N-terminal amine

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Dichloromethane (DCM) for washing

-

Kaiser test kit

Workflow Diagram:

Caption: Standard solid-phase peptide synthesis workflow.

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Activation:

-

In a separate vessel, dissolve the Fmoc-amino acid (2.0 - 5.0 eq. relative to resin loading) in DMF.

-

Add this compound (1.95 eq. relative to the amino acid).

-

Add DIPEA (2.0 - 4.0 eq. relative to the amino acid).

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 15-60 minutes at room temperature. For standard amino acids, 15-30 minutes is often sufficient. For sterically hindered amino acids, the coupling time may need to be extended.

-

-

Washing: Wash the resin with DMF (3 times).

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Cycle Repetition: Repeat steps 2-7 for each amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail appropriate for the peptide sequence and resin type.

Protocol for Coupling Sterically Hindered Amino Acids

For sterically hindered amino acids such as Aib, Val, or Ile, or for difficult sequences, modifications to the standard protocol can improve coupling efficiency.

Modifications:

-

Increased Equivalents: Use a higher excess of the protected amino acid (e.g., 4.0-5.0 eq.) and this compound (e.g., 3.8-4.8 eq.).

-

Extended Coupling Time: Increase the coupling time to 2-4 hours or, in some cases, perform a double coupling.

-

Elevated Temperature: The coupling reaction can be performed at a slightly elevated temperature (e.g., 40-50 °C) to improve kinetics. However, this should be done with caution as it can increase the risk of racemization for some amino acids.

Conclusion

This compound is a robust and highly effective coupling reagent for Fmoc-based solid-phase peptide synthesis. The use of 1.0 to 2.0 equivalents of this compound relative to the amino acid, in the presence of a suitable base like DIPEA, generally provides optimal results with high coupling efficiencies and minimal racemization. The provided protocols offer a starting point for the successful synthesis of a wide range of peptides. For particularly challenging sequences, optimization of reaction times, temperature, and reagent equivalents may be necessary to achieve the desired purity and yield.

References

Application Notes and Protocols for HCTU-Mediated Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) is a highly efficient aminium-based coupling reagent widely utilized in solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation. Its enhanced reactivity, attributed to the electron-withdrawing chlorine atom on the benzotriazole ring, facilitates rapid and efficient coupling, often leading to shorter reaction times and improved yields, particularly in the synthesis of complex or sterically hindered peptides.[1] this compound offers a favorable balance of high reactivity and cost-effectiveness compared to other common coupling reagents.[2] This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in amide bond formation.

Advantages of this compound

-

High Reactivity and Speed: this compound promotes rapid amide bond formation, with coupling times reported to be as short as 2-5 minutes for standard amino acids.[3][4] This allows for significantly reduced overall synthesis times.

-

High Purity and Yield: When compared to other coupling reagents like HBTU, PyBOP, and TBTU, this compound has been shown to produce peptides of very similar purity to the highly reactive HATU, with fewer impurities than the other mentioned reagents.[4]

-

Cost-Effectiveness: this compound provides a more budget-friendly option compared to premium reagents like HATU without a significant compromise in performance.[2]

-

Reduced Racemization: The use of this compound is associated with low levels of racemization, a critical factor in the synthesis of chiral peptides.

Quantitative Data Summary

The following table summarizes the reaction times for this compound-mediated amide bond formation in Fmoc-based solid-phase peptide synthesis.

| Peptide Length/Type | Deprotection Time | Coupling Time | Total Cycle Time | Reference |

| Short Peptides (≤ 10 residues) | 1 minute | 2 minutes | ~14 minutes | [4] |

| Long Peptides (> 30 residues) | 2-3 minutes | 5 minutes | 14-19 minutes | [4] |

| General Biologically Active Peptides | ≤ 3 minutes | ≤ 5 minutes | Not Specified | [3][5] |

| Arginine Coupling | Not Specified | 45 minutes | Not Specified | [2] |

Experimental Protocols

Protocol 1: Fast Fmoc Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol is optimized for rapid peptide synthesis on an automated synthesizer or for manual synthesis.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

This compound (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF (for Fmoc deprotection)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it in DMF. Add this compound and DIPEA according to the molar equivalents specified in the table below. Briefly vortex the mixture.

-

Molar Equivalents for Coupling:

Reagent Equivalents (relative to resin loading) Fmoc-Amino Acid 2.0 - 4.0 eq This compound 1.9 - 3.6 eq | DIPEA | 4.0 - 8.0 eq |

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for the recommended coupling time (see Quantitative Data Summary table).

-

Monitor the coupling reaction using a qualitative ninhydrin test to ensure completion.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Purification:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Manual Coupling for a Single Amide Bond

This protocol is suitable for solution-phase synthesis or for manual coupling of a single amino acid in SPPS.

Materials:

-

N-terminally protected amino acid (or peptide)

-

C-terminally protected amino acid (or peptide) with a free amine

-

This compound

-

DIPEA or Collidine

-

Anhydrous DMF

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the N-terminally protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

-

Activation: Add DIPEA or collidine (2.0 eq) to the solution and stir for 1-2 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add the C-terminally protected amino acid with the free amine (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times are 15-60 minutes.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting peptide by column chromatography.

-

Visualizations

This compound-Mediated Amide Bond Formation Workflow

Caption: General workflow for this compound-mediated Fmoc solid-phase peptide synthesis.

Proposed Mechanism of this compound Activation

Caption: Simplified mechanism of this compound-mediated amide bond formation.

References

HCTU in Cyclic Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced stability, target affinity, and cell permeability compared to their linear counterparts. The synthesis of these complex molecules often presents significant challenges, requiring efficient and reliable coupling reagents for the critical macrocyclization step. O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) has gained prominence as a highly effective coupling reagent in solid-phase peptide synthesis (SPPS), demonstrating particular utility in the efficient synthesis of cyclic peptides. This document provides detailed application notes and protocols for the use of this compound in cyclic peptide synthesis.

This compound is an aminium-based coupling reagent that offers several advantages, including rapid reaction kinetics, high coupling efficiency, and cost-effectiveness compared to other high-performance reagents like HATU.[1] Its ability to facilitate amide bond formation with reduced racemization makes it an excellent choice for the synthesis of complex and sterically hindered peptides, including the crucial intramolecular cyclization step.

Data Presentation: this compound in Action

The following table summarizes quantitative data from various studies on the use of this compound in the cyclization of different peptides. This data highlights the efficiency of this compound in achieving cyclization under various conditions.

| Cyclic Peptide | Cyclization Method | Reagents | Reaction Time | Yield | Purity | Reference |

| Oxytocin | On-resin | This compound, DIPEA in DMF | 2 x 40 min | N/A | N/A | [2] |

| Human Amylin (1-37) | On-resin | This compound, DIPEA in DMF | 10 min | N/A | N/A | American Laboratory, 2008 |

| Model Peptide | N/A | This compound | 10 min | 75% | N/A | ResearchGate, 2025 |

Mandatory Visualizations

This compound-Mediated Amide Bond Formation for Cyclization

References

Revolutionizing Peptide Synthesis: Application Notes and Protocols for HCTU-Mediated Automated Synthesis

For Immediate Release

Tucson, AZ – October 30, 2025 – For researchers, scientists, and drug development professionals engaged in peptide synthesis, the demand for rapid, efficient, and high-purity production is paramount. O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) has emerged as a powerhouse coupling reagent in automated solid-phase peptide synthesis (SPPS). These application notes provide detailed protocols and comparative data demonstrating the efficacy of this compound in producing high-quality peptides with significantly reduced synthesis times.

This compound is a non-toxic, non-irritating, and non-corrosive coupling reagent that has proven to be highly efficient for Fmoc solid-phase peptide synthesis.[1] Its application allows for dramatically reduced deprotection and coupling times, in some cases to as little as 3 minutes and 5 minutes respectively, without compromising the purity of the crude peptide.[1] This efficiency makes this compound an affordable and effective choice for the rapid synthesis of a wide range of biologically active peptides.

Comparative Performance of this compound in Automated Peptide Synthesis

The selection of a coupling reagent is a critical factor that directly influences the speed, yield, and purity of peptide synthesis. This compound consistently demonstrates superior or comparable performance to other common coupling reagents, often at a lower cost.

A comparative study on the synthesis of the 65-74 fragment of the acyl carrier protein (ACP) revealed that this compound and HATU produced peptides of remarkably similar purity, while other activators resulted in additional impurities.[2] Further studies have corroborated these findings across a variety of peptides, highlighting this compound's role as a highly efficient coupling agent.[2]

| Peptide Sequence | Coupling Reagent | Deprotection Time | Coupling Time | Total Synthesis Time | Crude Purity (%) |

| GHRP-6 | This compound | 2 x 30 sec | 2 x 1 min | 1.4 hr | Not Specified |

| (65-74)ACP | This compound | 2 x 30 sec | 2 x 1 min | 2.1 hr | Not Specified |

| Oxytocin | This compound | 2 x 30 sec | 2 x 1 min | 2.1 hr | Not Specified |

| G-LHRH | This compound | 2 x 30 sec | 2 x 1 min | 2.1 hr | Not Specified |

| C-peptide | This compound | 2 x 1 min | 1 x 5 min | 10.8 hr | Not Specified |

| hAmylin(1-37) | This compound | 2 x 1 min | 2 x 2.5 min | 10.8 hr | Not Specified |

| β-amyloid(1-42) | This compound | 2 x 1 min | 1 x 5 min | 11.6 hr | Not Specified |

Data compiled from studies demonstrating the rapid synthesis of various peptides using this compound.[2]

Experimental Protocols

The following protocols provide a general framework for automated peptide synthesis using this compound. Instrument-specific parameters should be optimized accordingly.

General Automated Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound

This protocol is applicable to standard automated peptide synthesizers.

1. Resin Preparation:

- Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

- Swell the resin in dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF.

- Microwave-assisted deprotection can be performed at 75°C for 3-5 minutes.

- Wash the resin thoroughly with DMF to remove piperidine.

3. Amino Acid Coupling:

- Prepare a solution of the Fmoc-protected amino acid (typically 4-5 equivalents relative to the resin loading) in DMF.

- Prepare the activator solution by dissolving this compound (typically 4-5 equivalents) in DMF.

- Add the amino acid solution, this compound solution, and a base such as N,N-diisopropylethylamine (DIPEA) (typically 8-10 equivalents) to the reaction vessel.

- Allow the coupling reaction to proceed for 5-15 minutes. Microwave-assisted coupling can be performed at a set temperature (e.g., 50-90°C).

- Wash the resin with DMF to remove excess reagents and byproducts.

4. Repeat Cycles:

- Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

5. Cleavage and Deprotection:

- After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).

- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

- The cleavage reaction is typically carried out for 2-4 hours at room temperature.

6. Peptide Precipitation and Purification:

- Precipitate the cleaved peptide in cold diethyl ether.

- Centrifuge to pellet the peptide and decant the ether.

- Wash the peptide pellet with cold ether multiple times.

- Dry the crude peptide.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity of the purified peptide by mass spectrometry.

Protocol for the Synthesis of β-amyloid (1-42) using this compound

The synthesis of the hydrophobic and aggregation-prone β-amyloid (1-42) peptide presents significant challenges. The use of this compound has been shown to be effective in this synthesis.[2]

-

Peptide Sequence: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA

-

Resin: Preloaded Wang resin with Fmoc-Ala.

-

Automated Synthesizer: Standard automated peptide synthesizer.

-

Deprotection: 2 x 1 minute with 20% piperidine in DMF.

-

Coupling: 1 x 5 minutes with 5 equivalents of Fmoc-amino acid, 4.95 equivalents of this compound, and 10 equivalents of DIPEA in DMF.

-

Total Synthesis Time: Approximately 11.6 hours.[2]

-

Cleavage: TFA/H2O/TIS (95:2.5:2.5) for 3 hours.

-

Purification: RP-HPLC.

Visualizing the Process and Pathways

To better illustrate the experimental and biological contexts of peptides synthesized using this compound, the following diagrams are provided.

Caption: A schematic of the automated solid-phase peptide synthesis workflow using this compound.

One of the biologically active peptides successfully synthesized using this compound is C-peptide.[1] C-peptide is a product of proinsulin cleavage and has been shown to have physiological effects, including the activation of several intracellular signaling pathways.

Caption: Simplified signaling pathway of C-peptide.

Another important peptide synthesized with this compound is Oxytocin, a hormone and neurotransmitter involved in social bonding and reproduction.[1]

Caption: Key signaling events following oxytocin receptor activation.

References

Application Notes and Protocols for HCTU in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

HCTU: An Efficient Coupling Reagent for Solution-Phase Peptide Synthesis

O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (this compound) has emerged as a highly effective and widely utilized coupling reagent in peptide synthesis. Its application in solution-phase peptide synthesis (SPPS) offers several advantages, including rapid reaction kinetics, high coupling efficiency, and suppression of racemization. These attributes make this compound a valuable tool for researchers and professionals involved in the chemical synthesis of peptides for various applications, from basic research to drug development.

This compound belongs to the family of aminium/uronium salt-based coupling reagents. The presence of the electron-withdrawing chlorine atom on the benzotriazole ring enhances the reactivity of the leaving group, leading to faster and more efficient activation of the carboxylic acid moiety of the N-protected amino acid.[1] This results in shorter reaction times and can be particularly beneficial for the coupling of sterically hindered amino acids. Furthermore, this compound is a cost-effective alternative to other high-performance coupling reagents like HATU.[2]

Key Advantages of this compound in Solution-Phase Synthesis

-

High Coupling Efficiency: this compound promotes rapid and efficient amide bond formation, often leading to high yields of the desired peptide.[3]

-

Reduced Reaction Times: The enhanced reactivity of this compound allows for significantly shorter coupling times compared to traditional carbodiimide-based methods.[2][4]

-

Suppression of Racemization: this compound is known to minimize the risk of racemization, a critical factor in maintaining the stereochemical integrity and biological activity of the synthesized peptide.[5]

-

Soluble Byproducts: The byproducts generated during the coupling reaction are generally soluble in common organic solvents, simplifying the purification process.

-

Cost-Effectiveness: Compared to other high-performance coupling reagents like HATU, this compound offers a more economical option without a significant compromise in performance.[2]

Quantitative Data Summary

While much of the quantitative data for this compound performance is derived from solid-phase peptide synthesis (SPPS), these findings provide a strong indication of its efficacy, which is transferable to solution-phase synthesis.

Table 1: Comparison of Crude Peptide Purity with Different Coupling Reagents in SPPS

| Peptide Sequence | Coupling Time | This compound Purity (%) | HATU Purity (%) | HBTU Purity (%) | PyBOP Purity (%) |

| 65-74ACP | Not Specified | High | High | Lower | Lower |

| Phosphorylated Peptide | Not Specified | Higher | Not Tested | Lower | Not Tested |

Data adapted from a comparative study which noted that this compound and HATU produced peptides of extremely similar purity, while other activators resulted in additional impurities.[2]

Table 2: Impact of Coupling Time on Crude Peptide Purity in SPPS using this compound

| Peptide | Deprotection Time (min) | Coupling Time (min) | Total Synthesis Time (hr) |

| GHRP-6 (6-mer) | 2 x 0.5 | 2 x 1 | 1.4 |

| Oxytocin (9-mer, linear) | 2 x 0.5 | 2 x 1 | 2.1 |

| G-LHRH (10-mer) | 2 x 0.5 | 2 x 1 | 2.3 |

| C-peptide (31-mer) | 2 x 1.5 | 2 x 2 | 9.0 |

This data from SPPS demonstrates the rapid nature of this compound-mediated couplings.[2]

Experimental Protocols

General Protocol for Dipeptide Synthesis in Solution-Phase using this compound

This protocol outlines the general procedure for the coupling of an N-protected amino acid to the free amine of a C-protected amino acid in solution.

Materials:

-

N-protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH)

-

C-protected amino acid (e.g., H-AA-OR or H-AA-NHR')

-

This compound (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous organic solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or N-Methyl-2-pyrrolidone (NMP))

-

Reagents for workup and purification (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃ solution, saturated NaCl solution, anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Reactant Preparation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF).

-

Stir the solution at 0°C (ice bath) for 5-10 minutes.

-

-

Activation:

-

Slowly add the tertiary base (e.g., DIPEA, 2.0 equivalents) to the solution.

-

Allow the activation to proceed for 5-15 minutes at 0°C. The solution may change color.

-

-

Coupling:

-

In a separate flask, dissolve the C-protected amino acid (1.0 equivalent) in the same anhydrous solvent.

-

Add the solution of the C-protected amino acid to the activated N-protected amino acid solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Workup:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with:

-

1M HCl (to remove excess base)

-

Saturated NaHCO₃ solution (to remove unreacted carboxylic acid)

-

Saturated NaCl solution (brine)

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude peptide.

-

Purify the crude peptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

-

-

Characterization:

-

Characterize the purified peptide using appropriate analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

-

Visualizations

Reaction Mechanism of this compound-Mediated Peptide Coupling

Caption: Mechanism of this compound-mediated amide bond formation.

Experimental Workflow for Solution-Phase Peptide Synthesis

Caption: Workflow for a typical this compound-mediated solution-phase peptide coupling.

Decision Tree for Coupling Reagent Selection

Caption: Decision-making guide for selecting a peptide coupling reagent.

Potential Side Reactions and Troubleshooting

While this compound is a robust coupling reagent, potential side reactions can occur.

-

Racemization: Although minimized with this compound, racemization can still occur, especially with sensitive amino acids or prolonged reaction times at elevated temperatures.[5] It is advisable to use the recommended stoichiometry and reaction times.

-

Guanidinylation: A common side reaction with uronium/aminium-based coupling reagents is the guanidinylation of the free N-terminal amine of the peptide. This can be minimized by avoiding a large excess of the coupling reagent.

Troubleshooting:

-

Incomplete Coupling: If the reaction does not go to completion, consider increasing the reaction time, using a slight excess (1.1 equivalents) of the N-protected amino acid and this compound, or gently warming the reaction mixture. For particularly difficult couplings, a more potent reagent like HATU may be required.

-

Purification Difficulties: If the byproducts are difficult to remove, ensure thorough aqueous workup. If the peptide is sufficiently polar, precipitation from a non-polar solvent can be an effective purification step.

Safety Information

This compound is a strong skin sensitizer and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.

Disclaimer: The provided protocols and information are intended for guidance and should be adapted and optimized by qualified personnel for specific applications. Always consult the relevant safety data sheets (SDS) before handling any chemical reagents.

References

Application Notes and Protocols for Large-Scale Peptide Synthesis with HCTU

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) as a coupling reagent for large-scale solid-phase peptide synthesis (SPPS). The following sections detail the advantages of this compound, provide a general protocol for its use in Fmoc-based SPPS, and present a specific example of a large-scale peptide synthesis.

Introduction to this compound in Peptide Synthesis

This compound is a highly efficient aminium-based coupling reagent that has gained widespread use in peptide synthesis due to its rapid reaction kinetics, high coupling efficiency, and suppression of racemization.[1][2] Its cost-effectiveness compared to other high-efficiency coupling reagents like HATU makes it an attractive option for large-scale and industrial peptide production.[3] this compound is particularly well-suited for the synthesis of long and difficult peptide sequences. The use of this compound can significantly reduce synthesis time by allowing for shorter deprotection and coupling steps without compromising peptide purity.[1][3]

Key Advantages of this compound for Large-Scale Synthesis:

-

High Reactivity and Fast Kinetics: this compound facilitates rapid amide bond formation, enabling shorter coupling times, often as little as 5 minutes or less.[1][3]

-

High Purity and Yield: The efficiency of this compound leads to the synthesis of peptides with high purity and in good yield.

-

Cost-Effective: Compared to other highly reactive coupling reagents, this compound offers a more economical option for large-scale production.[3]

-

Reduced Racemization: The use of this compound minimizes the risk of racemization during the coupling of amino acids.

-

Versatility: this compound is effective for a wide range of peptide sequences, including those known to be difficult to synthesize.

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with this compound